molecular formula C6H6N2O5S B1198127 2-Amino-5-nitrobenzenesulfonic acid CAS No. 96-75-3

2-Amino-5-nitrobenzenesulfonic acid

Cat. No. B1198127
CAS RN: 96-75-3
M. Wt: 218.19 g/mol
InChI Key: LTASFWDWBYFZQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-5-nitrobenzenesulfonic acid-related compounds often involves nitration processes and other complex chemical reactions. For instance, Li et al. (2015) focused on optimizing the nitration reaction conditions in the synthesis of 2-amino-5-chloro-4-methylbenzenesulfonic acid, which is a related compound. They achieved a significant increase in yield compared to the current industrial process by optimizing various parameters such as temperature, quality of fuming sulfuric acid, and reaction time (Li et al., 2015).

Molecular Structure Analysis

The molecular structure of 2-Amino-5-nitrobenzenesulfonic acid and its derivatives has been analyzed through various techniques like crystallography. Koshima et al. (2001) studied the structure and second-harmonic generation of noncentrosymmetric cocrystals of 2-amino-5-nitropyridine with achiral benzenesulfonic acids, providing insights into the molecular arrangement and interactions within these compounds (Koshima et al., 2001).

Chemical Reactions and Properties

2-Amino-5-nitrobenzenesulfonic acid participates in various chemical reactions. Imamura et al. (2011) explored the photocatalytic reduction of nitrobenzenes to aminobenzenes, a process that involves compounds similar to 2-amino-5-nitrobenzenesulfonic acid (Imamura et al., 2011).

Physical Properties Analysis

The physical properties of 2-Amino-5-nitrobenzenesulfonic acid derivatives, such as melting points and crystal structures, are crucial for understanding their behavior. The study by Koshima et al. (2001) also sheds light on these aspects by analyzing the high melting points and crystalline nature of the cocrystals formed with 2-amino-5-nitropyridine (Koshima et al., 2001).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity and interaction with other compounds, is essential for practical applications. The work by Imamura et al. (2011) contributes to this knowledge by examining the photocatalytic activity and interaction of similar compounds with titanium(IV) oxide (Imamura et al., 2011).

Scientific Research Applications

  • Nonlinear Optics and Optical Limiting Applications

    • Field : Materials Science
    • Application Summary : 2-Amino-5-nitropyridine 4-chlorobenzoic acid (1:1) (2A5NP4CBA), a potentially useful organic adduct compound, has been synthesized and grown as optically transparent single crystals for nonlinear optics and optical limiting applications .
    • Methods : The compound was synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique (SEST). The formation of new crystalline material was confirmed by the single-crystal X-ray diffraction (SXRD) analysis .
    • Results : The grown crystal possesses more than 70% of optical transmittance with the cut-off edge at 419 nm. The thermal analysis discloses that the grown crystal possesses good thermal stability of about 187 °C .
  • Industrial Batch Processes Monitoring

    • Field : Industrial Chemistry
    • Application Summary : A method for the separation and determination of 2-amino-5-nitrobenzenesulphonic acid (AMNBS) in reaction products of acetylation, sulphonation and reduction was developed .
    • Methods : The separation was achieved on a reverse-phased Novapak C18 column using specific eluents. A UV spectrophotometric detector fixed at 254 nm was used both for detection and quantification .
    • Results : The method was used not only for quality assurance but also for monitoring of process reactions and effluents .
  • Crosslinking Agent

    • Field : Biochemistry
    • Application Summary : 2-A-5-NBSA acts as a bifunctional crosslinking agent, enabling the covalent linkage of biomolecules like proteins, antibodies, and nucleic acids.
    • Results : This technique plays a vital role in various applications, including drug delivery, biosensing, and immunoassays.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes and ensuring adequate ventilation when handling the compound .

properties

IUPAC Name

2-amino-5-nitrobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6N2O5S/c7-5-2-1-4(8(9)10)3-6(5)14(11,12)13/h1-3H,7H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTASFWDWBYFZQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059139
Record name Benzenesulfonic acid, 2-amino-5-nitro-
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Molecular Weight

218.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Amino-5-nitrobenzenesulfonic acid

CAS RN

96-75-3
Record name 4-Nitroaniline-2-sulfonic acid
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Record name Benzenesulfonic acid, 2-amino-5-nitro-
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Record name 2-Amino-5-nitrobenzenesulfonic acid
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Record name Benzenesulfonic acid, 2-amino-5-nitro-
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Record name 2-amino-5-nitrobenzenesulphonic acid
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Record name BENZENESULFONIC ACID, 2-AMINO-5-NITRO-
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Synthesis routes and methods

Procedure details

An aqueous solution of 7 parts of sodium nitrite is added to 18.6 parts of 4-methylsulfonylaminoaniline in 50 parts by volume of 5N hydrochloric acid at 0°-5° C. The diazo solution is then poured into a stirred suspension, in 1,000 parts of water, of the coupling product obtained by diazotizing 23.4 parts of 2-hydroxy-3-amino-5-nitrobenzenesulfonic acid in a conventional manner and coupling the product to 11 parts of resorcinol in a medium rendered alkaline with sodium carbonate. After the addition, the pH is increased to 9, and the mixture is stirred until coupling is complete. A diazo solution obtained from 21.8 parts of 2-amino-5-nitrobenzenesulfonic acid in a conventional manner is then allowed to run into the mixture at pH 9-9.5, and stirring is continued until the coupling is complete. The resulting dye is complexed with 34 parts of iron(III) chloride in a conventional manner, and the iron complex of the compound of the formula ##STR204## is isolated; this product gives lightfast and wetfast dark brown dyeings on leather.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
AC Poshkus - … & Engineering Chemistry Product Research and …, 1971 - ACS Publications
… The commercial sodium salt has been listed as “2-amino-5-nitrobenzenesulfonic acid, paste,” and “2-amino-5-nitrobenzenesulfonic acid, ammonium salt.” The ammonium salt was …
Number of citations: 4 pubs.acs.org
KA Kornev, AY Zheltov - Russian journal of general chemistry, 2003 - Springer
… In the limiting case, the azo coupling of diazotized 2-amino5-nitrobenzenesulfonic acid at both activated positions of acid V could involve the second stage of the process as rate-…
Number of citations: 3 link.springer.com
X Wang, S Balasubramanian, J Kumar… - Chemistry of …, 1998 - ACS Publications
… A diazonium salt of 2-amino-5-nitrobenzenesulfonic acid … a solution of 2-amino-5-nitrobenzenesulfonic acid sodium salt … described above for 2-amino-5-nitrobenzenesulfonic acid. The …
Number of citations: 77 pubs.acs.org
KM Ross - 2000 - scholarworks.wm.edu
… The last starting material, 2-amino-5-nitrobenzenesulfonic acid ammonium salt, avoided the difficult sulfonation reaction. Before this compound (3) could be azo coupled, there were …
Number of citations: 2 scholarworks.wm.edu
TC Schmidt, D Meinzer, L Kaminski, E Löw, G Stork - Chromatographia, 1997 - Springer
This study presents UV spectral data for 39 aromatic amines and 3 nitroaromatic compounds and examines the influence on the compounds of short-term irradiation at 254 nm. It also …
Number of citations: 7 link.springer.com
L Kapelusznik, EL Heil, Z Temesgen… - Drugs of the …, 2012 - access.portico.org
… Alternatively, chlorination of 2-amino-5-nitrobenzenesulfonic acid (XVIII) using POCl3 in sulfolane at 110-120 C provides the corresponding sulfonyl chloride (XIX), which is treated with …
Number of citations: 7 access.portico.org
SL Bekö, C Czech, MA Neumann… - Zeitschrift für …, 2015 - degruyter.com
… acid (Figure 1, R 1 = R 2 = H) and 2-amino-5-methylbenzenesulfonic acid (R 1 = H, R 2 = CH 3 ) are zwitterionic, but the data on 2-amino-5-nitrobenzenesulfonic acid (R 1 = H, R 2 = NO …
Number of citations: 7 www.degruyter.com
CS Chen, CM Tan, CH Huang, LC Chang… - Bioorganic & medicinal …, 2010 - Elsevier
In the present study we have discovered compound 1, a benzo[1.3.2]dithiazolium ylide-based compound, as a new prototype dual inhibitor of cyclooxygenase (COX) and 5-…
Number of citations: 22 www.sciencedirect.com
Y Xie, P Tummala, AJ Oakley, GS Deora… - Journal of medicinal …, 2020 - ACS Publications
Glutathione transferase omega-1 (GSTO1-1) is an enzyme whose function supports the activation of interleukin (IL)-1β and IL-18 that are implicated in a variety of inflammatory disease …
Number of citations: 11 pubs.acs.org
S Balasubramanian - 1997 - search.proquest.com
The focus of this dissertation is the design and synthesis of novel water soluble azo polymers and their processing into molecular level multilayer films with unique electronic and optical …
Number of citations: 3 search.proquest.com

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